5-Methoxybenzo[d]isoxazole
Overview
Description
5-Methoxybenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which undergoes cyclization to form the isoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, catalyst-free and microwave-assisted methods have been explored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxybenzo[d]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical intermediates
Mechanism of Action
The mechanism of action of 5-Methoxybenzo[d]isoxazole involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators. Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
5-Methoxybenzo[d]oxazole: Similar structure but with an oxygen atom instead of nitrogen.
5-Methylisoxazole: Similar isoxazole ring but with a methyl group instead of a methoxy group.
Uniqueness: 5-Methoxybenzo[d]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methoxy-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-7-2-3-8-6(4-7)5-9-11-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLJFHFYIHBFEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)ON=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597452 | |
Record name | 5-Methoxy-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39835-06-8 | |
Record name | 5-Methoxy-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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